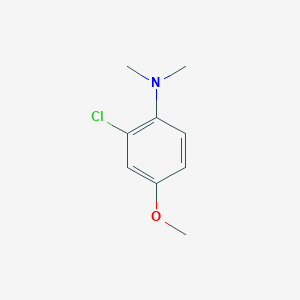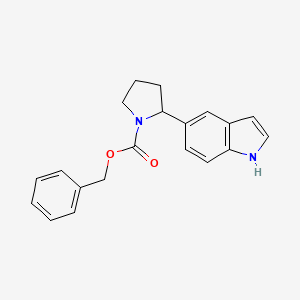![molecular formula C8H6BrN3O2 B13006589 2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid](/img/structure/B13006589.png)
2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid is a compound that belongs to the class of benzo[d][1,2,3]triazole derivatives These compounds are known for their diverse biological and chemical properties, making them valuable in various fields of scientific research and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid typically involves the following steps:
Formation of the Benzo[d][1,2,3]triazole Core: The benzo[d][1,2,3]triazole core can be synthesized through the cyclization of appropriate precursors, such as o-phenylenediamine and sodium nitrite, under acidic conditions.
Acetic Acid Substitution: The final step involves the substitution of the acetic acid group onto the benzo[d][1,2,3]triazole core. This can be done using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The benzo[d][1,2,3]triazole moiety can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl or alkyne-linked derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and bases like triethylamine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts, ligands like triphenylphosphine, and solvents like toluene or THF.
Major Products
The major products formed from these reactions include various substituted benzo[d][1,2,3]triazole derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties.
Scientific Research Applications
2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, including polymers and ligands for catalysis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes.
Industry: The compound can be used in the development of new materials with specific properties, such as semiconductors or dyes.
Mechanism of Action
The mechanism of action of 2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[d][1,2,3]triazole moiety can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Benzo[d][1,2,3]triazol-1-yl)acetic acid: Lacks the bromo group, resulting in different reactivity and applications.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Contains a different triazole ring, leading to variations in chemical and biological properties.
2-(1H-Indol-3-yl)acetic acid: Contains an indole moiety instead of benzo[d][1,2,3]triazole, affecting its reactivity and applications.
Uniqueness
The presence of the bromo group in 2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid enhances its reactivity, making it a valuable intermediate for further functionalization. The benzo[d][1,2,3]triazole moiety provides a versatile scaffold for designing compounds with diverse chemical and biological properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C8H6BrN3O2 |
|---|---|
Molecular Weight |
256.06 g/mol |
IUPAC Name |
2-(7-bromobenzotriazol-1-yl)acetic acid |
InChI |
InChI=1S/C8H6BrN3O2/c9-5-2-1-3-6-8(5)12(11-10-6)4-7(13)14/h1-3H,4H2,(H,13,14) |
InChI Key |
WVXXVCOWYPJALN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N(N=N2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


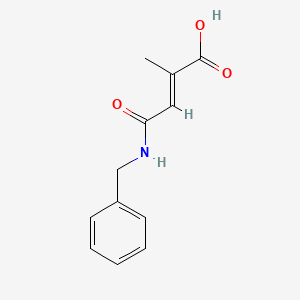
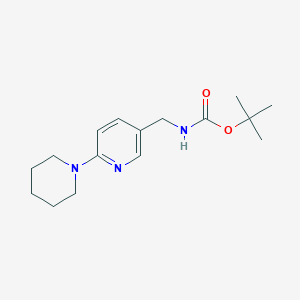
![Octahydropyrrolo[2,3-c]pyrrol-2-one](/img/structure/B13006519.png)
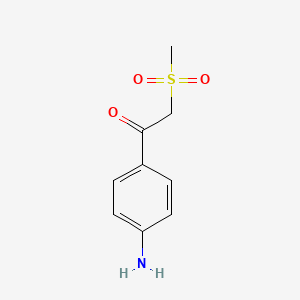


![(1R,2S,5S)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13006559.png)
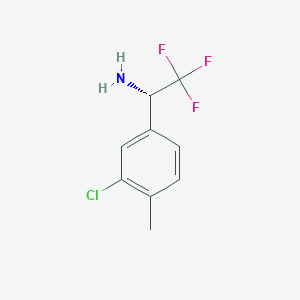
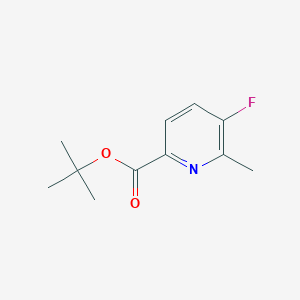
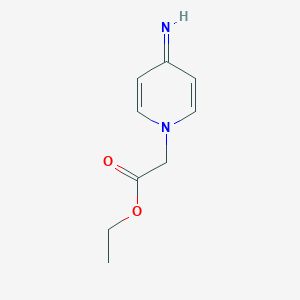
![1-[Amino(phenyl)methyl]cyclohexan-1-ol](/img/structure/B13006580.png)
![3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B13006584.png)
